molecular formula C13H14O4 B5858868 ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate

ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate

Cat. No.: B5858868
M. Wt: 234.25 g/mol
InChI Key: NGAAYIDPOBVPMJ-XYOKQWHBSA-N
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Description

Ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 4-hydroxybenzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

Ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the ester and carbonyl groups can undergo metabolic transformations. These interactions and transformations contribute to the compound’s biological activities and effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate
  • Ethyl (2E)-2-[(4-aminophenyl)methylidene]-3-oxobutanoate
  • Ethyl (2E)-2-[(4-chlorophenyl)methylidene]-3-oxobutanoate

Uniqueness

Ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

ethyl (2E)-2-[(4-hydroxyphenyl)methylidene]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-3-17-13(16)12(9(2)14)8-10-4-6-11(15)7-5-10/h4-8,15H,3H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAAYIDPOBVPMJ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)O)/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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